REACTION_CXSMILES
|
Cl.Cl.NC1CCN(C[C@H]2N3C4N(C(=O)C=CC=4C=CC3=O)C2)CC1.[S:25]1[CH2:30][CH2:29][NH:28][C:27]2[N:31]=[C:32]([CH:35]=[O:36])[CH:33]=[CH:34][C:26]1=2.[N+](C1C=CC=CN=1)([O-])=O.O=C1CSC2C=CC(C=O)=NC=2N1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>ClCCl.CO>[S:25]1[CH2:30][CH2:29][NH:28][C:27]2[N:31]=[C:32]([CH2:35][OH:36])[CH:33]=[CH:34][C:26]1=2 |f:0.1.2,6.7.8.9.10.11|
|
Name
|
(1R)-1-[(4-amino-1-piperidinyl)methyl]-1,2-dihydro-4H,9H-imidazo[1,2,3-ij]-1,8-naphthyridine-4,9-dione dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1CCN(CC1)C[C@@H]1CN2C(C=CC=3C=CC(N1C23)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NC2=C(SC1)C=CC(=N2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(NCC1)N=C(C=C2)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(NCC1)N=C(C=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |